molecular formula C19H17N3S B7746319 (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile

(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile

Cat. No.: B7746319
M. Wt: 319.4 g/mol
InChI Key: JCTIMTASTKKGLF-NTCAYCPXSA-N
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Description

(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole ring, an acrylonitrile group, and a methylthio-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c1-3-22-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-12H,3H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTIMTASTKKGLF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile typically involves a multi-step process:

    Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the Ethyl Group: The benzimidazole ring is then alkylated with an ethylating agent such as ethyl bromide under basic conditions.

    Formation of the Acrylonitrile Group: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde, in the presence of a base like piperidine.

    Addition of the Methylthio-Substituted Phenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The acrylonitrile group may act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylthio group can modulate the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile
  • (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methoxy)phenyl)acrylonitrile
  • (E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)propionitrile

Uniqueness

(E)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)-3-(4-(methylthio)phenyl)acrylonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the ethyl group, the acrylonitrile moiety, and the methylthio-substituted phenyl ring distinguishes it from similar compounds, potentially leading to different reactivity and biological activity profiles.

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